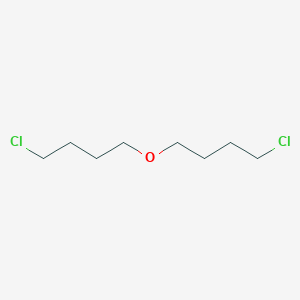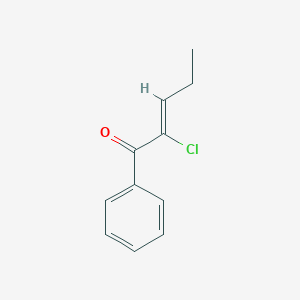
Bis(4-chlorobutyl) ether
Descripción general
Descripción
Bis(4-chlorobutyl) ether, also known as 4-Chlorobutyl ether, is generally used as an ether-containing linker while synthesizing organic compounds . It has a molecular formula of C8H16Cl2O and a molecular weight of 199.12 g/mol .
Synthesis Analysis
The synthesis of Bis(4-chlorobutyl) ether involves several steps . Initially, 180.3g of dried tetrahydrofuran is added to a 1L three-necked flask and stirred. Then, 126.5g of phosphorus oxychloride is added dropwise under an ice bath. The internal temperature rises to 70°C, and 400g of 1,4-dichlorobutane is added. The mixed solution is added dropwise, and the internal temperature is controlled at 70-90°C. After the mixed solution is added, the temperature is lowered to 70°C, 300g of water is added, and the reflux is continued for 30 minutes. Unreacted tetrahydrofuran and a small amount of by-product 1,4-dichlorobutane are removed by azeotropic distillation at atmospheric pressure. The organic phase is dried over anhydrous sodium sulfate. The yield is 68.08%, and the boiling point is 84-86°C/0.5mm .
Molecular Structure Analysis
The IUPAC name for Bis(4-chlorobutyl) ether is 1-chloro-4-(4-chlorobutoxy)butane . The InChI is 1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2, and the InChIKey is PVBMXMKIKMJQRK-UHFFFAOYSA-N . The Canonical SMILES is C(CCCl)COCCCCl .
Chemical Reactions Analysis
Bis(4-chlorobutyl) ether is generally used as an ether-containing linker while synthesizing organic compounds .
Physical And Chemical Properties Analysis
Bis(4-chlorobutyl) ether has a boiling point of 129-131 °C/10 mmHg and a density of 1.081 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Polymer Synthesis : Bis(4-chlorobutyl) ether is utilized in synthesizing novel poly(ether imide)s, characterized by excellent solubility and thermal stability. These polymers exhibit properties suitable for creating transparent, tough, and flexible films, highlighting their potential for material science applications (Liaw et al., 2001).
Optical Material Development : Certain bis(ether dianhydride) monomers, related to bis(4-chlorobutyl) ether, are used to develop poly(ether imide)s with potential in optical materials. These materials demonstrate tunable refractive indices, high thermal stability, and excellent solubility, making them suitable for applications in optical devices (Yu Liu et al., 2016).
Environmental and Safety Studies
Wastewater Treatment : Research has explored the removal of bis(1-chloro-2-propyl) ether, a compound related to bis(4-chlorobutyl) ether, from wastewater. Techniques like sonodegradation and biodegradation have been investigated, offering insights into environmental management and safety measures for similar compounds (Iordache et al., 2009).
Sorption Studies in Elastomers : Bis(4-chlorobutyl) ether has been studied for its sorption properties in elastomers. This research is crucial for understanding the compound's behavior in industrial processes and its interactions with different materials, potentially impacting its safe handling and storage (Parmar et al., 2007).
Polymer Synthesis and Characterization : A study focusing on highly organosoluble polyimides, which involve bis(ether anhydride) compounds similar to bis(4-chlorobutyl) ether, highlights their potential in creating materials with specific properties such as high solubility and thermal stability. This research adds to the understanding of polymer chemistry and material science applications (Liaw et al., 2002).
Safety And Hazards
Bis(4-chlorobutyl) ether is harmful if swallowed and causes skin and eye irritation . It is recommended to use personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical attention if irritation persists .
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-4-(4-chlorobutoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMXMKIKMJQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064241 | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorobutyl) ether | |
CAS RN |
6334-96-9 | |
| Record name | 1,1′-Oxybis[4-chlorobutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-chlorobutyl) ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLK2VTH5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)


![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)


![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)
![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)